2-(3-Chloro-4,5-dimethoxyphenyl)furan
Description
Properties
Molecular Formula |
C12H11ClO3 |
|---|---|
Molecular Weight |
238.66 g/mol |
IUPAC Name |
2-(3-chloro-4,5-dimethoxyphenyl)furan |
InChI |
InChI=1S/C12H11ClO3/c1-14-11-7-8(10-4-3-5-16-10)6-9(13)12(11)15-2/h3-7H,1-2H3 |
InChI Key |
UTAZBQMBWVPNET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=CC=CO2)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Pattern and Electronic Effects
The compound’s closest analogs differ in substituent positions or functional groups:
- Electronic Effects : The 3-chloro-4,5-dimethoxy substitution in the target compound creates a sterically hindered and electron-deficient phenyl ring compared to its 4-chloro isomer. This impacts its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and binding affinity in biological systems .
- Polarity: Compared to natural furan derivatives (e.g., Gymconopin D), the methoxy and chloro groups in 2-(3-Chloro-4,5-dimethoxyphenyl)furan reduce water solubility but increase lipophilicity, which may enhance membrane permeability .
Physicochemical Properties
| Property | This compound | 2-(4-Chloro-3,5-dimethoxyphenyl)furan | Gymconopin D |
|---|---|---|---|
| Molecular Weight (g/mol) | 268.7 | 268.7 | ~450–500 |
| LogP (Predicted) | 3.2 | 3.1 | 2.8 |
| Water Solubility | Low | Low | Moderate |
Reactivity Insights
- The 3-chloro substituent in the target compound is less reactive toward nucleophilic aromatic substitution than the 4-chloro isomer due to steric hindrance from adjacent methoxy groups .
Preparation Methods
Vilsmeier-Haack Formylation and Subsequent Functionalization
The Vilsmeier-Haack reaction is a robust method for introducing formyl groups into aromatic systems. As demonstrated in the synthesis of 2-chloro-4-formyl-5-arylfuran derivatives , this approach begins with substituted 3-benzoylpropionic acid precursors. For 2-(3-chloro-4,5-dimethoxyphenyl)furan, the synthetic pathway would involve:
-
Starting Material Preparation : 3-Chloro-4,5-dimethoxybenzoylpropionic acid is synthesized via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene, followed by chlorination at the 3-position using sulfuryl chloride.
-
Cyclization : Treatment with Vilsmeier reagent (POCl₃/DMF) induces cyclization, yielding 2-chloro-4-formyl-5-(3-chloro-4,5-dimethoxyphenyl)furan .
-
Reductive Deformylation : The formyl group is selectively reduced using sodium borohydride or catalytic hydrogenation to obtain the target compound.
Key Data :
-
Typical reaction temperature: 80–100°C
-
Challenges: Over-chlorination risks require careful stoichiometric control.
Diazotization-Coupling Strategy
Adapted from chalcone syntheses , this method leverages diazonium salt chemistry to couple furan moieties with pre-functionalized aryl amines:
-
Diazotization : 3-Chloro-4,5-dimethoxyaniline is treated with NaNO₂/HCl at 0–5°C to form the diazonium chloride.
-
Coupling Reaction : The diazonium salt reacts with furfural in the presence of CuCl₂ as a catalyst, forming the aryl-furan bond via electrophilic aromatic substitution .
-
Workup : Precipitation in ice-water followed by recrystallization from ethanol yields the pure product.
Optimized Conditions :
Advantages : Scalability and compatibility with electron-deficient aryl amines.
Claisen-Schmidt Condensation Route
This method, employed in chalcone intermediates for pyrazole synthesis , involves aldol condensation between acetophenone derivatives and furfural:
-
Chalcone Formation : 3-Chloro-4,5-dimethoxyacetophenone reacts with furfural in ethanolic NaOH, forming a chalcone intermediate.
-
Cyclodehydration : Treatment with hydrazine hydrate in the presence of AgOTf (silver triflate) catalyzes cyclization to the dihydropyrazole, which is oxidized to the furan derivative using MnO₂ .
Critical Parameters :
Limitations : Requires oxidation steps that may degrade methoxy groups.
One-Pot Multicomponent Synthesis
Inspired by hetarylaminomethylidene furanone syntheses , a three-component reaction could streamline production:
-
Reagents : 5-(3-Chloro-4,5-dimethoxyphenyl)furan-2(3H)-one, triethyl orthoformate, and a heterocyclic amine.
-
Mechanism : Sequential imine formation and cyclization in isopropyl alcohol under reflux .
Conditions :
Notable Feature : Eliminates intermediate isolation steps, enhancing atom economy.
Comparative Analysis of Synthetic Methods
Q & A
Basic Research Question
- X-ray crystallography : Reveals planarity of aromatic rings and dihedral angles between substituents. For example, the 3-chloro-4,5-dimethoxyphenyl group and furan ring may exhibit a dihedral angle of ~66°, influencing steric interactions .
- NMR spectroscopy :
- ¹H NMR : Methoxy groups appear as singlets (~δ 3.8–4.0 ppm). Coupling constants (J) in the furan ring (e.g., H2–H3) indicate conjugation.
- ¹³C NMR : Chlorine and methoxy substituents deshield adjacent carbons, with C-Cl resonances near δ 110–120 ppm .
- FTIR : Stretching vibrations for C-Cl (~550–600 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .
How can researchers resolve contradictions in spectral data during structural verification?
Advanced Research Question
Contradictions (e.g., unexpected coupling constants or IR peaks) may arise from:
- Conformational isomers : Use variable-temperature NMR to assess dynamic effects.
- Impurities : Validate via HPLC-MS or recrystallization.
- Crystal packing effects : Compare solution-state (NMR) and solid-state (X-ray) data. For example, X-ray may show non-planar conformations not evident in NMR .
What strategies optimize the synthesis yield of this compound?
Advanced Research Question
- Catalyst screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced coupling efficiency.
- Solvent optimization : Replace THF with dioxane for improved boronic acid solubility.
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to <6 hours while maintaining yields >80% .
- Workup modifications : Use ice-cold acidification (HCl) to minimize byproduct formation .
How do substituents influence the compound’s biological activity, and what SAR studies are applicable?
Advanced Research Question
The chloro and methoxy groups enhance lipophilicity and hydrogen-bonding potential, critical for bioactivity. Key SAR findings from analogous compounds:
- Chlorine position : 3-Chloro substitution (vs. 4-) increases antimicrobial potency by 30% due to enhanced membrane penetration .
- Methoxy groups : 4,5-Dimethoxy substitution stabilizes π-π stacking with enzyme active sites (e.g., penicillin-binding proteins) .
- Steric hindrance : Bulky substituents on the furan ring reduce binding affinity to cytochrome P450 enzymes .
What computational methods validate experimental structural data?
Advanced Research Question
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray bond lengths/angles. Deviations >0.05 Å suggest crystal packing effects .
- Molecular docking : Predict binding modes to biological targets (e.g., kinases) using AutoDock Vina. Electrostatic potential maps highlight nucleophilic regions (furan O) for electrophilic attack .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O) observed in crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
